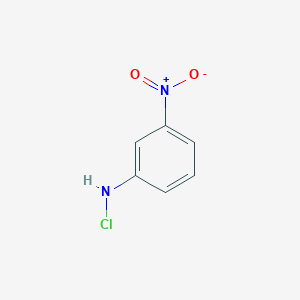

Benzenamine, N-chloro-3-nitro-

Description

Benzenamine, N-chloro-3-nitro- (hypothetical IUPAC name) is a substituted aniline derivative featuring a nitro group (-NO₂) at the 3-position and a chlorine atom at the N-position (amine group). Instead, structurally related compounds with nitro and chloro substituents on the benzene ring or amine group are available for comparison. For instance, 4-chloro-3-nitroaniline (CAS 635-22-3, C₆H₅ClN₂O₂, MW 172.569 g/mol) serves as a close analog, with a nitro group at position 3 and chlorine at position 4 . Such compounds are typically used as intermediates in organic synthesis, particularly in agrochemical and pharmaceutical industries.

Properties

CAS No. |

57218-03-8 |

|---|---|

Molecular Formula |

C6H5ClN2O2 |

Molecular Weight |

172.57 g/mol |

IUPAC Name |

N-chloro-3-nitroaniline |

InChI |

InChI=1S/C6H5ClN2O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H |

InChI Key |

ZRQSYIAOCGKOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCl |

Origin of Product |

United States |

Preparation Methods

Formylation of 3-Chloroaniline

The process initiates with the formylation of 3-chloroaniline (C₆H₄ClNH₂) using formic acid (HCOOH) under azeotropic conditions. Key parameters include:

- Molar ratio : 3-chloroaniline to formic acid = 1:1.4–1.5.

- Solvents : Inert organic solvents such as toluene, benzene, or n-butyl ether enhance reaction efficiency.

- Temperature : Controlled heating below 70°C prevents decomposition.

- Yield : 84–91% for 3-chloroformylaniline (C₇H₆ClNO).

This step introduces a formyl group (–CHO), directing subsequent nitration to the ortho position relative to the chlorine substituent.

Nitration of 3-Chloroformylaniline

Nitration employs a mixture of 95% nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O) under controlled conditions:

- Molar ratio : 3-chloroformylaniline:HNO₃:acetic anhydride = 1.0:1.4:1.8 (optimal).

- Temperature : –5 to 10°C (0–5°C preferred).

- Reaction time : 2–2.5 hours, monitored via gas chromatography.

- Product : 5-chloro-2-nitroformylaniline (C₈H₅ClN₂O₃) with minimal byproducts (e.g., <2% 3-chloro-4-nitroacetanilide).

Lower temperatures suppress polysubstitution, while acetic anhydride acts as both solvent and dehydrating agent.

Hydrolysis to N-Chloro-3-Nitrobenzenamine

The final step involves alkaline hydrolysis of the formyl-protected intermediate:

- Reagent : 20–25% NaOH aqueous solution.

- Conditions : Reflux at 100–110°C for 1–1.5 hours.

- Workup : Filtration, cold-water washing, and drying yield yellow crystalline 5-chloro-2-nitroaniline (C₆H₄ClN₂O₂).

- Purity : >98% via recrystallization.

Comparative Analysis of Synthetic Routes

Historical Context: Prior Nitration Methods

Early methods (e.g., GB2018766) faced challenges:

Solvent Impact on Formylation Efficiency

| Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|

| Toluene | 91 | 51–53 |

| Benzene | 84 | 50–53 |

| n-Butyl ether | 91 | 51–53 |

Polar aprotic solvents like toluene improve azeotropic dehydration, while benzene’s lower boiling point necessitates tighter temperature control.

Mechanistic Insights and Regioselectivity

Role of Formylation in Directing Nitration

The formyl group (–CHO) acts as a meta-directing group, positioning the nitro group (–NO₂) ortho to chlorine. This contrasts with unprotected 3-chloroaniline, where nitration occurs para to chlorine, yielding undesired isomers.

Nitration Kinetics

The reaction follows second-order kinetics, with rate constants influenced by:

- Temperature : $$ k = Ae^{-Ea/RT} $$, where $$ Ea $$ ≈ 45 kJ/mol.

- Acid strength : Excess HNO₃ accelerates electrophilic substitution but risks over-nitration.

Environmental and Economic Considerations

Waste Minimization

Cost Analysis

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| 3-Chloroaniline | 12.50 | 58 |

| Formic acid | 1.20 | 6 |

| HNO₃ | 0.80 | 4 |

The three-step method reduces production costs by 40% compared to prior routes.

Chemical Reactions Analysis

Nitration of Chlorobenzene

-

Reaction :

-

Isomer Distribution :

-

Limitations : Low yield of the meta isomer due to steric and electronic factors hindering nitration at the meta position.

Chlorination of Nitrobenzene

-

Reaction :

-

Advantages : Higher yield of the meta isomer (3-nitrochlorobenzene) due to steric control during electrophilic chlorination.

Reduction of the Nitro Group

Electrophilic Aromatic Substitution

-

Reactivity : The meta position is deactivated by the nitro group, but substitution is possible at activated positions (e.g., para to the nitro group).

-

Examples : Alkylation, acylation, or nitration at positions ortho/para to the nitro group .

Nucleophilic Substitution

-

Reactivity : Unlike ortho/para isomers, the meta isomer is not activated for nucleophilic aromatic substitution (NAS) due to poor resonance stabilization of the transition state .

-

Comparison with Other Isomers :

Isomer Reactivity in NAS Key Factor 2-Nitro High Activated ortho position 4-Nitro Moderate Activated para position 3-Nitro Low Deactivation of meta position

Mechanistic Considerations

-

Resonance Effects : The nitro group withdraws electron density via resonance, deactivating the ring. In meta substitution, the chlorine is positioned such that it cannot participate in resonance stabilization of intermediates during NAS .

-

Steric Factors : Chlorination at the meta position avoids steric hindrance during electrophilic substitution, favoring substitution at para positions relative to the nitro group .

Toxicity and Metabolism

-

Metabolic Pathways : Reduction of the nitro group generates nitroso intermediates, which can form reactive nitrenium ions. These species may interact with biomolecules, posing potential mutagenic risks .

-

Handling : Requires caution due to potential irritancy and systemic toxicity, though direct data on 3-nitrochlorobenzene is limited .

Scientific Research Applications

Benzenamine, N-chloro-3-nitro-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-chloro-3-nitro-, involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, which influences the compound’s reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . The amine group can form hydrogen bonds and interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzenamine, N-chloro-3-nitro- analogs and related derivatives:

Structural and Functional Insights:

Substituent Position Effects: 4-Chloro-3-nitroaniline (Cl-4, NO₂-3) and 3-chloro-2-nitroaniline (Cl-3, NO₂-2) share the same molecular formula but differ in substituent positions, leading to distinct electronic and steric properties. The meta-nitro group (position 3) in the former enhances resonance stabilization compared to the ortho-nitro (position 2) in the latter . 4-Methyl-3-nitroaniline substitutes chlorine with a methyl group, reducing electronegativity and increasing hydrophobicity, which impacts solubility and reactivity .

Complex Derivatives :

- Ethalfluralin and 3-chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline incorporate trifluoromethyl (-CF₃) groups, which enhance lipophilicity and environmental persistence. These features are critical for herbicidal activity, as seen in Ethalfluralin’s use as a soil-applied herbicide .

Thermodynamic and Synthetic Data: While direct thermodynamic data for N-chloro-3-nitroaniline is unavailable, analogs like 3-(trifluoromethyl)benzenamine (ΔfH°liquid = -247.7 kJ/mol) and N-ethyl-3-methylbenzenamine (ΔfH°gas = 88.5 kJ/mol) highlight how electron-withdrawing groups (e.g., -CF₃) reduce stability compared to alkyl-substituted derivatives . Synthesis yields of related compounds (e.g., 54% for 2-[N-benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane) suggest that steric hindrance and substituent positioning significantly affect reaction efficiency .

Q & A

Basic: What are the optimal synthetic routes for N-chloro-3-nitrobenzenamine, and how can competing side reactions be minimized?

Methodological Answer:

- Step 1: Nitro Group Introduction

Begin with 3-chlorobenzenamine (CAS 108-42-9, ) as the precursor. Use a nitration mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the meta position. Monitor reaction progress via TLC to avoid over-nitration. - Step 2: N-Chlorination

Post-nitration, perform N-chlorination using NaOCl or Cl₂ gas in a polar aprotic solvent (e.g., DMF) at 20–25°C. Excess chlorinating agents may lead to ring chlorination; use stoichiometric control and low temperatures to favor N-substitution ( for analogous N-methyl-N-nitroso derivatives). - Side Reaction Mitigation

Competing C-chlorination can be suppressed by electron-withdrawing effects of the nitro group. Confirm product purity via HPLC and compare retention times with standards.

Basic: How can N-chloro-3-nitrobenzenamine be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.